molecular formula C7H6N2O B2405666 5-Hydroxy-4-methyl-pyridine-2-carbonitrile CAS No. 1256792-51-4

5-Hydroxy-4-methyl-pyridine-2-carbonitrile

Cat. No. B2405666
CAS RN: 1256792-51-4
M. Wt: 134.138
InChI Key: XGFLGLPWVNDWNZ-UHFFFAOYSA-N
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Description

5-Hydroxy-4-methyl-pyridine-2-carbonitrile, commonly referred to as 5-HMPC, is a heterocyclic compound that is widely used in scientific research. It is an organic compound belonging to the pyridine family, which is a group of heterocyclic aromatic compounds that are known for their diverse biological activities. 5-HMPC has been studied for its potential applications in drug discovery, biochemistry, and pharmacology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.

Scientific Research Applications

Spectroscopic Analysis and Structural Studies

5-Hydroxy-4-methyl-pyridine-2-carbonitrile and its derivatives have been a subject of various structural and spectroscopic studies. For instance, Tranfić et al. (2011) conducted a comprehensive study on a pyridine derivative, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, using X-ray diffraction, FT-IR, FT-R, NMR spectroscopy, and UV–vis absorption and fluorescence spectroscopy techniques. This study revealed significant structural features and spectral properties of the compound, enhancing the understanding of its chemical behavior in different environments (Tranfić, Halambek, Cetina, & Jukić, 2011).

Novel Heterocyclic Systems and Domino Reactions

Bondarenko et al. (2016) explored the synthesis of 2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile derivatives through a reaction involving substituted 2-thioxopyridine-3-carbonitriles. This reaction led to the formation of a novel heterocyclic system, pyrano[4'',3'',2'':4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridine, showcasing the potential of 5-Hydroxy-4-methyl-pyridine-2-carbonitrile in creating complex molecular structures (Bondarenko, Zhytnetskyi, Semenov, & Frasinyuk, 2016).

Kinase Inhibition and Pharmaceutical Applications

Arunachalam et al. (2019) documented the development of a scalable synthesis for a potent kinase inhibitor, BMS-986236, which includes 1-(5-(4-(3-Hydroxy-3-methylbutyl)-1H-1,2,3-triazol-1-yl)-4-(isopropylamino)pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. The study demonstrates the therapeutic potential of derivatives of 5-Hydroxy-4-methyl-pyridine-2-carbonitrile in medicinal chemistry, particularly in kinase inhibition (Arunachalam et al., 2019).

Optical and Electronic Applications

El-Menyawy et al. (2019) investigated two pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups. The study highlighted the compounds' thermal stability, polycrystalline structure, and optical properties, suggesting their applicability in electronic and optical devices (El-Menyawy, Zedan, & Nawar, 2019).

properties

IUPAC Name

5-hydroxy-4-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-5-2-6(3-8)9-4-7(5)10/h2,4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFLGLPWVNDWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-4-methyl-pyridine-2-carbonitrile

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